N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-pyrazin-2-ylpropan-2-amine
Description
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-pyrazin-2-ylpropan-2-amine is a complex organic compound that features a benzimidazole moiety linked to a pyrazine ring through an ethyl chain
Properties
IUPAC Name |
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-pyrazin-2-ylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-13(11-15-12-18-7-8-20-15)19-9-10-22-14(2)21-16-5-3-4-6-17(16)22/h3-8,12-13,19H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGALDLWLKKSRAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCNC(C)CC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-pyrazin-2-ylpropan-2-amine typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Alkylation: The benzimidazole is then alkylated using an appropriate alkyl halide to introduce the ethyl chain.
Coupling with Pyrazine: The final step involves coupling the alkylated benzimidazole with a pyrazine derivative under suitable conditions, such as using a base like potassium carbonate in a polar solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-pyrazin-2-ylpropan-2-amine can undergo various chemical reactions:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction can lead to the formation of reduced benzimidazole derivatives .
Scientific Research Applications
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-pyrazin-2-ylpropan-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent due to the bioactivity of the benzimidazole and pyrazine moieties.
Biological Studies: The compound is used in studies exploring enzyme inhibition and receptor binding, given its ability to interact with various biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-pyrazin-2-ylpropan-2-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: Shares the benzimidazole core but lacks the pyrazine moiety.
Pyrazine Derivatives: Compounds like pyrazinamide, which contain the pyrazine ring but differ in their substituents.
Uniqueness
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-pyrazin-2-ylpropan-2-amine is unique due to its combined benzimidazole and pyrazine structure, which imparts distinct chemical and biological properties . This dual functionality makes it a versatile compound for various applications in medicinal and industrial chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
